

Endocrine Disrupting Potential of Diisononyl Phthalate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Diisononyl phthalate

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diisononyl phthalate (DINP) is a high-production-volume plasticizer used in a wide array of consumer and industrial products. Its widespread use has led to ubiquitous human exposure, raising concerns about its potential as an endocrine-disrupting chemical (EDC). This technical guide provides a comprehensive overview of the current scientific understanding of the endocrine-disrupting potential of DINP. It synthesizes data from *in silico*, *in vitro*, and *in vivo* studies, focusing on the estrogen, androgen, thyroid, and steroidogenesis (EATS) pathways, as well as its interaction with peroxisome proliferator-activated receptors (PPARs). This document is intended to be a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways to facilitate a deeper understanding of DINP's toxicological profile.

Introduction to Diisononyl Phthalate (DINP)

DINP is a complex mixture of branched-chain C9 isomers of phthalic acid esters, primarily used to impart flexibility to polyvinyl chloride (PVC) plastics^{[1][2]}. Due to its chemical properties and low volatility, it is found in products such as flooring, wires and cables, toys, and food packaging materials. Humans are exposed to DINP through ingestion, inhalation, and dermal contact. Following exposure, DINP is rapidly metabolized to its primary monoester, monoisononyl phthalate (MINP), and further oxidized to secondary metabolites, which are the

primary forms excreted in urine[3][4][5]. While DINP does not tend to bioaccumulate, its constant presence in the environment leads to continuous human exposure[3][4]. The potential for DINP to interfere with the endocrine system has been the subject of extensive research and regulatory evaluation.

Data Presentation: Quantitative Analysis of Endocrine Disruption

The following tables summarize the quantitative data from key studies on the endocrine-disrupting potential of DINP.

In Vitro Assays

Assay Type	Cell Line	Endpoint	Concentration/Dose	Result	Reference
Estrogen Receptor (ER) Activity					
E-Screen (Cell Proliferation)	MCF-7	Estrogenic Activity	$>10^{-3}$ M	Weak to negligible	[6]
ER Transactivation	MCF-7, ZR-75, HeLa, MVLN, Yeast	ER Agonism	Up to 10^{-3} M	No effect	[7]
Androgen Receptor (AR) Activity					
AR Binding/Transactivation	Various	AR Binding/Agonism/Antagonism	-	Negative in 24/25 high-throughput assays	[1][2]
AR Transactivation	MDA-kb2	Anti-Androgenic Activity	10^{-3} M	Significant inhibition	[6]
Steroidogenesis					
H295R Steroidogenesis Assay	H295R	Aromatase Inhibition	-	No activity	[1][2]
H295R Steroidogenesis Assay	H295R	Steroid Hormone Changes	-	No consistent effects	[1][2]
H295R Steroidogenesis Assay	H295R	Estradiol Synthesis	Up to 100 μ M	Statistically significant increase	[8]

PPAR Activation					
PPAR α Transactivation	3T3-L1 fibroblasts	mPPAR α Activation	$\geq 3 \mu\text{M}$	Activation	[9]
PPAR α Transactivation	3T3-L1 fibroblasts	hPPAR α Activation	$\geq 10 \mu\text{M}$	Activation	[9]
PPAR γ Transactivation	Kidney cell lines	PPAR γ Activation	-	Activation by metabolites (MiNP, MHiNP)	[9]

In Vivo Studies

Species	Study Type	Exposure Route	Dose (mg/kg bw/day)	Key Findings	NOAEL/L OAEL (mg/kg bw/day)	Reference
Androgenic /Reproductive Effects						
Rat	Hershberger Assay	Oral gavage	20, 100, 500	Decreased seminal vesicle weight at ≥ 20 mg/kg/day; Decreased LABC weight at 500 mg/kg/day	-	[10]
Rat	Perinatal Exposure (GD7-PND17)	Oral gavage	300, 600, 750, 900	Increased nipple retention, reduced anogenital distance, reduced sperm motility, increased sperm count.	-	[11][12]
Rat	Developmental Toxicity	Oral gavage	0-1000 (GD 6-15)	Increased fetal skeletal malformations at	-	[10]

				1000 mg/kg/day. No effect on fertility parameters .		
Rat	Two- Generation Reproducti on	Dietary	~500 (highest dose)	No effect on fertility or male reproductiv e developme nt.	NOAEL: ~500	[13]
Rat	Developme ntal Toxicity	Dietary	760, 3800, 11,400 ppm (GD12- PND14)	Reduced anogenital distance at 11,400 ppm on PND 14. No alterations on PND 49.	-	[14]
Fetal Testostero ne Production						
Rat	In Utero Exposure (GD 14-18)	Oral gavage	500 and greater	Dose- dependent decrease in fetal testicular testosteron e production.	-	[10]

Rat	In Utero Exposure (GD 12-19)	Oral gavage	250, 750	Reduced fetal testicular testosterone concentration.	-	[10]
Rat	In Utero Exposure (GD 14-18)	Oral gavage	-	DINP was 2.3-fold less potent than DEHP in reducing fetal testicular testosterone production.	-	[15][16]
Estrogenic Effects						
Rat	Uterotrophic & Pubertal Bioassay	Oral gavage	276, 1380	No estrogenic potential observed (no increase in uterine weight or advancement of vaginal opening).	-	[10]
PPAR α -Mediated Effects						

				Dose-dependent increases in relative liver weights, hepatocyte proliferation, and PCO activity were dependent on PPAR α .		
Mouse	3-week exposure	Gavage or feed	-		-	[14]

Experimental Protocols

This section details the methodologies for key experiments cited in the assessment of DINP's endocrine-disrupting potential. These protocols are based on OECD Test Guidelines and published research.

In Vitro Assays

- Objective: To determine the ability of a chemical to act as an estrogen receptor (ER) agonist or antagonist.
- Cell Line: Stably transfected cell lines expressing the human estrogen receptor alpha (hER α), such as hER α -HeLa-9903 or VM7Luc4E2, are commonly used[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#).
- Principle: The assay utilizes a cell line containing the hER α and a reporter gene (e.g., luciferase) linked to estrogen response elements (EREs). When an ER agonist binds to the receptor, it translocates to the nucleus, binds to the EREs, and activates the transcription of the reporter gene. The resulting product (e.g., luciferase) can be measured quantitatively[\[16\]](#).
- Procedure:

- Cell Culture: Cells are maintained in appropriate culture medium. Prior to the assay, cells are cultured in a hormone-free medium (e.g., phenol red-free medium with charcoal-stripped serum) for a defined period[20].
- Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach.
- Exposure: Cells are exposed to a range of concentrations of the test substance (DINP) and appropriate controls (vehicle, positive control like 17 β -estradiol, and for antagonist mode, a reference anti-estrogen).
- Incubation: The plates are incubated for a specified period (e.g., 24 hours).
- Lysis and Reporter Gene Measurement: After incubation, the cells are lysed, and the activity of the reporter gene product (e.g., luciferase) is measured using a luminometer.
- Data Analysis: The results are expressed as a fold induction over the vehicle control. EC50 (half-maximal effective concentration) for agonists and IC50 (half-maximal inhibitory concentration) for antagonists are calculated.
- Objective: To assess the potential of a chemical to act as an androgen receptor (AR) agonist or antagonist.
- Cell Line: MDA-kb2 human breast cancer cell line, which endogenously expresses the AR and is stably transfected with a luciferase reporter gene under the control of an androgen-responsive promoter[11][21].
- Principle: Similar to the ER transactivation assay, this assay measures the ability of a substance to bind to the AR and induce or inhibit the expression of a reporter gene.
- Procedure:
 - Cell Culture: MDA-kb2 cells are cultured in appropriate medium. For the assay, they are transferred to a medium with reduced androgens (e.g., using charcoal-stripped serum).
 - Seeding: Cells are plated in 96-well plates.

- Exposure:
 - Agonist Mode: Cells are exposed to a range of concentrations of DINP and controls (vehicle, positive control like dihydrotestosterone - DHT).
 - Antagonist Mode: Cells are exposed to a range of concentrations of DINP in the presence of a fixed, sub-maximal concentration of DHT. A positive control antagonist (e.g., flutamide) is also included.
- Incubation: Plates are incubated for a defined period (e.g., 24 hours).
- Lysis and Measurement: Cells are lysed, and luciferase activity is measured.
- Data Analysis: Results are analyzed to determine EC50 for agonists and IC50 for antagonists.
- Objective: To screen for chemicals that affect the production of testosterone and 17 β -estradiol.
- Cell Line: H295R human adrenocortical carcinoma cell line, which expresses all the key enzymes of the steroidogenic pathway[1][22][23][24].
- Principle: This assay quantifies changes in the secretion of steroid hormones into the culture medium following exposure to a test chemical.
- Procedure:
 - Cell Culture and Seeding: H295R cells are cultured and seeded into multi-well plates (e.g., 24-well) and allowed to acclimate for 24 hours[1][3].
 - Exposure: Cells are exposed to at least seven concentrations of the test chemical (DINP) in at least triplicate for 48 hours. Controls include a solvent control, a known inhibitor (e.g., prochloraz), and a known inducer (e.g., forskolin) of steroidogenesis[1][3][24].
 - Hormone Measurement: After the 48-hour exposure, the culture medium is collected, and the concentrations of testosterone and 17 β -estradiol are measured using methods like ELISA or LC-MS/MS[1][24].

- Viability Assay: The viability of the cells in each well is determined to ensure that observed effects on hormone production are not due to cytotoxicity.
- Data Analysis: Hormone concentrations are expressed as a fold change relative to the solvent control. The Lowest-Observed-Effect-Concentration (LOEC) is determined.
- Objective: To determine if a chemical can activate peroxisome proliferator-activated receptors (PPARs).
- Cell Line: A suitable host cell line (e.g., COS-1, 293T, or 3T3-L1) is used[6][9][25][26][27][28][29][30].
- Principle: Cells are transiently transfected with two plasmids: one expressing a chimeric receptor composed of the ligand-binding domain (LBD) of the PPAR isotype of interest (α , β / δ , or γ) fused to a DNA-binding domain (e.g., GAL4), and a second reporter plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with response elements for the DNA-binding domain[9][25][26][27].
- Procedure:
 - Transfection: Cells are co-transfected with the expression and reporter plasmids. A third plasmid expressing a different reporter (e.g., Renilla luciferase) can be included as an internal control for transfection efficiency.
 - Exposure: After a recovery period, cells are exposed to various concentrations of the test substance (DINP or its metabolites) and a positive control ligand for the specific PPAR isotype.
 - Incubation: Cells are incubated for a defined period (e.g., 24 hours).
 - Lysis and Measurement: Cells are lysed, and the activity of both reporter genes is measured.
 - Data Analysis: The activity of the primary reporter is normalized to the internal control. Results are expressed as fold activation over the vehicle control, and EC50 values are calculated.

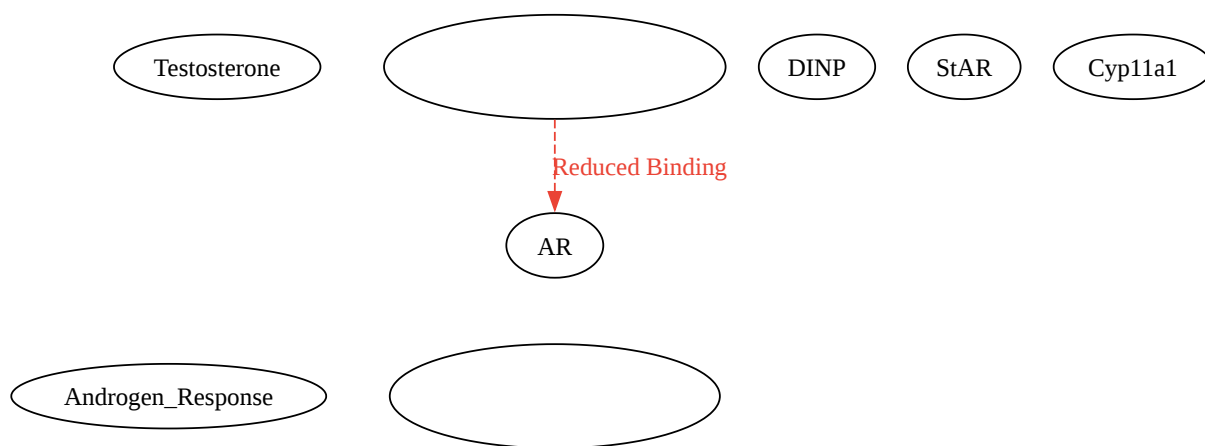
In Vivo Assays

- Objective: To screen for substances with androgenic or anti-androgenic activity in vivo.
- Animal Model: Peripubertal castrated male rats[2][7][8][31][32].
- Principle: The assay is based on the weight changes of five androgen-dependent tissues in castrated male rats following exposure to a test substance.
- Procedure:
 - Animal Preparation: Immature male rats are castrated.
 - Dosing:
 - Anti-androgen mode: Animals are treated daily for 10 consecutive days with the test substance (DINP) via oral gavage or subcutaneous injection, in combination with a reference androgen agonist (e.g., testosterone propionate, TP).
 - Androgen mode: Animals are treated with the test substance alone.
 - Necropsy: On the day after the last dose, the animals are euthanized, and the following five androgen-dependent tissues are excised and weighed: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, glans penis, and Cowper's glands.
 - Data Analysis: The weights of the androgen-dependent tissues are compared between the treated groups and the respective control groups (TP-only for anti-androgen mode, vehicle-only for androgen mode). A statistically significant decrease in two or more tissue weights in the anti-androgen mode indicates anti-androgenic activity. A significant increase in two or more tissue weights in the androgen mode indicates androgenic activity.
- Objective: To assess the effect of in utero exposure to a chemical on the testosterone production capacity of the fetal testis.
- Animal Model: Pregnant rats (e.g., Sprague-Dawley or Wistar)[4][15][16][33][34][35][36].

- Principle: Pregnant dams are exposed to the test substance during the critical window of male reproductive development. Fetal testes are then excised and cultured ex vivo to measure their testosterone production.
- Procedure:
 - Dosing: Timed-pregnant dams are dosed with the test substance (DINP) daily via oral gavage during the period of sexual differentiation (e.g., gestation days 14-18)[4][15][16].
 - Fetal Testis Collection: On a specific gestation day (e.g., GD 18 or 21), fetuses are collected. The testes from male fetuses are dissected under a microscope.
 - Ex Vivo Culture: Individual or pooled testes are incubated in culture medium for a defined period (e.g., 3 hours)[4][15][16].
 - Testosterone Measurement: The concentration of testosterone in the culture medium is quantified by radioimmunoassay (RIA) or ELISA.
 - Data Analysis: Testosterone production is typically normalized to the number of testes or testicular protein content and compared between treated and control groups.

Visualization of Key Pathways and Workflows

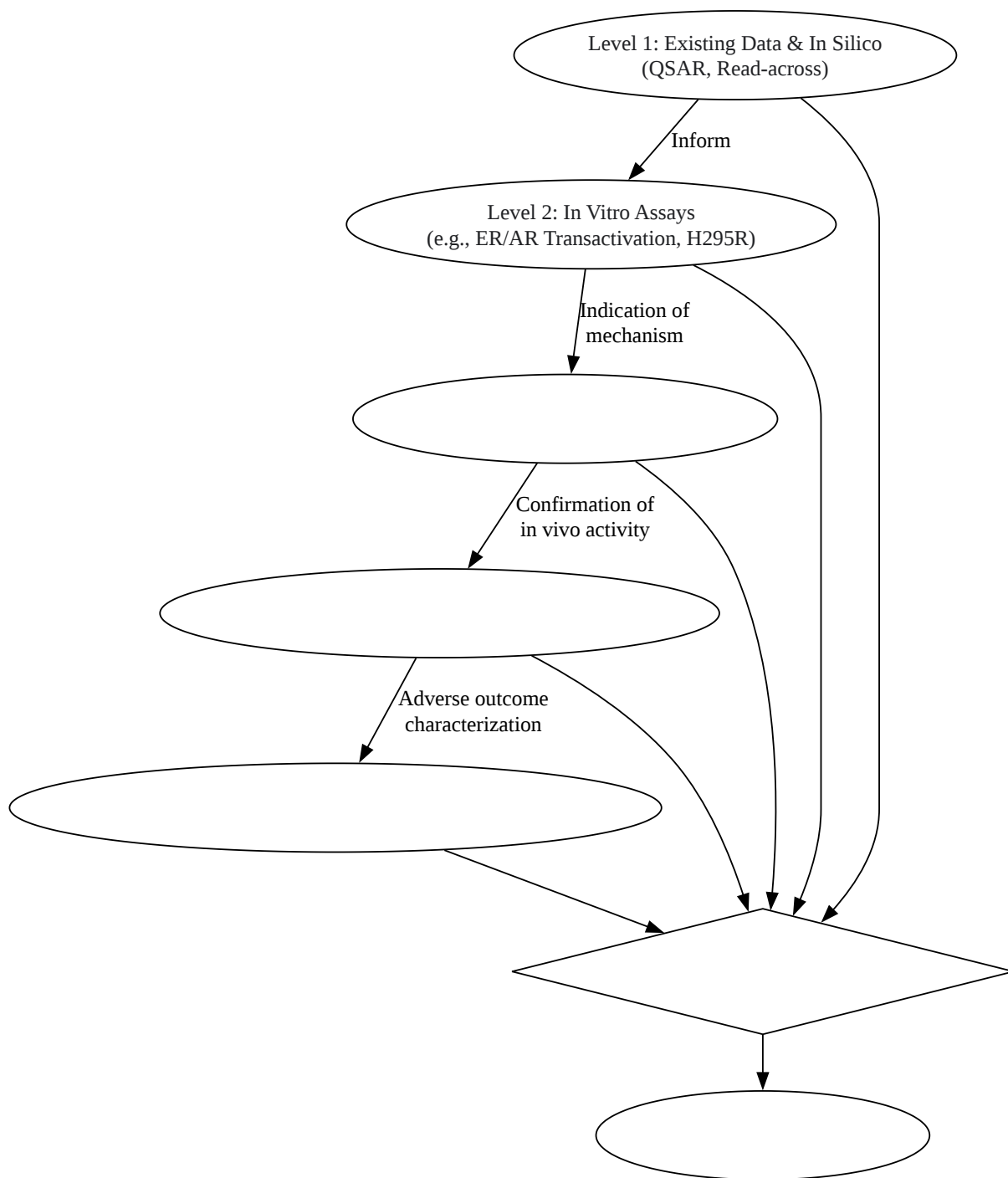
Signaling Pathways



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Experimental and Assessment Workflows



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Discussion and Weight of Evidence

The assessment of DINP's endocrine-disrupting potential is complex, with varying results across different models and endpoints. A weight-of-evidence approach, as recommended by regulatory bodies like ECHA and EFSA, is crucial for a comprehensive evaluation[33][34][35][37].

- **Estrogen Pathway:** The evidence for DINP-mediated disruption of the estrogen pathway is weak. In vitro assays consistently show negligible estrogenic activity, and in vivo studies like the uterotrophic assay have been negative[6][7][10].
- **Androgen Pathway:** The data on the androgen pathway is more mixed. While DINP does not appear to be a classical AR binder or agonist, some in vitro and in vivo evidence suggests anti-androgenic potential[1][2][6]. The most consistent finding is the reduction of fetal testicular testosterone production in rats, albeit at high doses and with lower potency compared to other phthalates like DEHP[10][15][16]. Some studies have reported effects like increased nipple retention and reduced anogenital distance in male offspring, which are indicative of anti-androgenic action during development[11][12]. However, other studies, including two-generation reproductive toxicity studies, did not find significant effects on male reproductive development or fertility[13].
- **Thyroid Pathway:** There is a notable data gap regarding the effects of DINP on the thyroid pathway in vivo[34]. While some studies have explored associations between phthalate exposure and thyroid function in humans, more targeted research on DINP is needed to draw firm conclusions.
- **Steroidogenesis:** In vitro studies using the H295R cell line have yielded inconsistent results regarding DINP's effect on steroid hormone synthesis[1][2][8]. The lack of a clear, reproducible effect makes it difficult to conclude a direct and significant impact on steroidogenesis.
- **PPAR Activation:** DINP and its metabolites have been shown to activate PPAR α , particularly in rodents[14]. This activation is linked to liver effects, such as increased liver weight and peroxisome proliferation, which are characteristic responses to PPAR α agonists in these species. The relevance of this mode of action to human health is a subject of ongoing scientific debate.

Conclusion

Based on the current body of scientific evidence, **diisononyl phthalate** (DINP) does not appear to be a potent endocrine disruptor, particularly concerning the estrogen and thyroid pathways. The evidence for anti-androgenic effects is mixed, with some studies demonstrating effects on fetal testosterone production and male reproductive development in rodents, although typically at high doses and with less potency than other regulated phthalates. The activation of PPAR α by DINP is a well-documented effect in rodents, but its direct relevance to human endocrine disruption remains to be fully elucidated.

Further research is warranted to address the existing data gaps, particularly concerning the thyroid pathway and the mechanisms underlying the observed anti-androgenic effects at high exposure levels. For drug development professionals, understanding the nuanced toxicological profile of DINP is essential when evaluating its use in materials that may come into contact with pharmaceutical products. This technical guide provides a foundational resource for navigating the complex data landscape surrounding the endocrine-disrupting potential of DINP.

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- To cite this document: BenchChem. [Endocrine Disrupting Potential of Diisononyl Phthalate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122871#endocrine-disrupting-potential-of-diisononyl-phthalate]

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